BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921509-97-9) is a synthetic small molecule featuring a quinoline core substituted at the 2‑position with a 3‑methylpiperidine ring and at the 8‑position with an oxyacetamide linker terminating in a 4‑bromophenyl group. This compound belongs to the class of quinoline-piperidine hybrids, a privileged scaffold frequently exploited in medicinal chemistry for antimalarial, anticancer, and CNS‑targeted programs.

Molecular Formula C23H24BrN3O2
Molecular Weight 454.368
CAS No. 921509-97-9
Cat. No. B2841437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921509-97-9
Molecular FormulaC23H24BrN3O2
Molecular Weight454.368
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2
InChIInChI=1S/C23H24BrN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28)
InChIKeyJPHZVJMSDZYECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921509-97-9) Is a Structurally Distinct Quinoline-Acetamide Probe for Targeted Screening


N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921509-97-9) is a synthetic small molecule featuring a quinoline core substituted at the 2‑position with a 3‑methylpiperidine ring and at the 8‑position with an oxyacetamide linker terminating in a 4‑bromophenyl group . This compound belongs to the class of quinoline-piperidine hybrids, a privileged scaffold frequently exploited in medicinal chemistry for antimalarial, anticancer, and CNS‑targeted programs [1]. With a molecular weight of 454.37 g/mol and a molecular formula of C₂₃H₂₄BrN₃O₂, this compound occupies a differentiated chemical space that sets it apart from simpler analogs lacking the bromine substituent or the 3‑methylpiperidine motif .

Generic Substitution Risks in the Quinoline-Piperidine Series: Why N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide Cannot Be Replaced by Simple Analogs


Within the 2-(3-methylpiperidin-1-yl)quinolin-8-yloxyacetamide series, subtle modifications to the terminal amide substituent can profoundly alter physicochemical properties, target engagement, and metabolic stability [1]. The 4‑bromophenyl group in the target compound introduces a heavy halogen atom that increases molecular weight by ~79 Da relative to the unsubstituted phenyl analog (CAS 921807-59-2) and alters the electron density of the aromatic ring through both inductive and resonance effects [2]. Such modifications are known to influence key drug‑like parameters—including lipophilicity (logP), passive membrane permeability, and susceptibility to cytochrome P450 metabolism—in ways that cannot be predicted from the core scaffold alone [1]. Consequently, replacing this compound with a structurally similar but non‑brominated analog will likely yield divergent biological readouts, making the 4‑bromophenyl identity essential for reproducible structure‑activity relationship (SAR) studies and screening campaigns [2].

Quantitative Differentiation Evidence for N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921509-97-9) Against Closest Structural Analogs


4-Bromophenyl Substitution Increases Lipophilicity (cLogP) by 0.8–1.2 Log Units Relative to the N-Phenyl Analog

The target compound incorporates a 4-bromophenyl terminus, whereas the closest commercial analog, N-phenyl-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921807‑59‑2), bears an unsubstituted phenyl ring. Bromination at the para position is predicted to increase the octanol-water partition coefficient (cLogP) by approximately 0.8–1.2 log units based on the Hansch π‑constant for bromine (π = 0.86–1.02) [1]. Higher lipophilicity often correlates with enhanced passive membrane permeability, which may influence cellular uptake in whole‑cell assays. This difference is quantifiable through standard shake‑flask logP determination or reverse‑phase HPLC retention time comparison and provides a basis for selecting the brominated compound when greater lipophilicity is desired in a screening set [2].

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromophenyl Moiety Contributes a Distinct Halogen‑Bond Donor Capability Absent in Non‑Halogenated Analogs

The 4-bromophenyl group introduces a σ‑hole on the bromine atom, enabling halogen‑bond interactions with carbonyl oxygens or other Lewis bases in protein binding sites. The N‑phenyl analog (CAS 921807‑59‑2) and N‑benzyl analog (CAS 921509‑71‑9) lack this feature entirely. Quantum mechanical calculations estimate a positive electrostatic potential (VS,max) of approximately 20–25 kcal/mol on the bromine σ‑hole, which is absent in the hydrogen‑terminated phenyl ring [1]. In kinase and MAO inhibitor programs, halogen bonding has been exploited to enhance target selectivity and binding affinity, making the brominated compound a valuable tool for exploring this interaction modality [2].

Halogen bonding Molecular recognition Protein-ligand interactions

3‑Methylpiperidine Substituent Differentiates the Compound from Pyrrolidine and Morpholine Quinoline Analogs in MAO Inhibition Profiling

A structurally related quinoline‑piperidine compound (CHEMBL3398528, bearing a 2‑(3‑methylpiperidin‑1‑yl)quinoline core) was tested against human recombinant MAO‑A and MAO‑B isoforms. The compound exhibited negligible inhibition of both enzymes (IC₅₀ > 100,000 nM) [1]. In contrast, analogous quinoline derivatives containing pyrrolidine or morpholine substituents at the 2‑position have been reported in the patent literature to display measurable MAO inhibitory activity, though quantitative data remain limited [2]. The 3‑methylpiperidine group, therefore, appears to enforce a conformational or electronic environment that minimizes MAO engagement, which may be advantageous in programs seeking to avoid off‑target CNS effects driven by MAO inhibition.

MAO inhibition Neuropharmacology Selectivity profiling

Bromine Substituent Enables Orthogonal Synthetic Handles (Cross‑Coupling) Not Possible with the N‑Phenyl or N‑Benzyl Analogs

The 4‑bromophenyl group serves as a reactive site for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig) that are completely inaccessible in the non‑halogenated N‑phenyl (CAS 921807‑59‑2) and N‑benzyl (CAS 921509‑71‑9) analogs. This allows the target compound to function not only as a screening hit but also as a versatile intermediate for late‑stage diversification, enabling rapid SAR exploration around the terminal phenyl ring without resynthesizing the entire quinoline‑piperidine scaffold [1]. The bromine atom can also be replaced with tritium or carbon‑14 via catalytic dehalogenation, facilitating the preparation of radiolabeled probes for ADME and target engagement studies [2].

Chemical biology Late‑stage functionalization Click chemistry

Recommended Experimental Scenarios for N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921509-97-9)


Focused Library Design for Halogen‑Bond‑Mediated Protein‑Ligand Interactions

When designing a fragment‑ or lead‑like library targeting proteins with experimentally confirmed halogen‑bond acceptor residues (e.g., backbone carbonyls in kinase hinge regions), the 4‑bromophenyl motif in this compound provides a validated halogen‑bond donor. In contrast, the N‑phenyl analog (CAS 921807‑59‑2) lacks the σ‑hole necessary for such interactions [1]. Structural biology groups can co‑crystallize the brominated compound with the target protein to visualize halogen‑bond geometries and use the bromine anomalous scattering signal for phasing, a capability that is absent in the non‑halogenated comparator [2].

Late‑Stage Diversification for Structure‑Activity Relationship (SAR) Exploration

Medicinal chemistry teams can leverage the aryl bromide handle for rapid parallel synthesis of derivatives via Suzuki‑Miyaura coupling, generating 20–50 analogs in a single 96‑well plate format without resynthesizing the quinoline‑piperidine core [1]. The N‑phenyl and N‑benzyl analogs lack this reactive handle, making them synthetically inert end‑points rather than versatile intermediates. This directly impacts procurement strategy: one batch of the brominated compound can support both direct screening and downstream chemistry, reducing overall compound management costs [2].

Counter‑Screening Against MAO‑B to Exclude Off‑Target CNS Activity

In programs targeting non‑CNS indications (e.g., oncology, immunology) where MAO‑B inhibition would constitute an unwanted liability, the 3‑methylpiperidine‑containing scaffold has demonstrated negligible MAO‑B inhibition (IC₅₀ > 100 µM for CHEMBL3398528) [1]. This contrasts with literature reports of 2‑pyrrolidine‑ and 2‑morpholine‑substituted quinolines that show measurable MAO‑B engagement [2]. Incorporating this compound as a reference control in MAO counter‑screening panels helps establish scaffold‑specific selectivity and supports the selection of chemical series with cleaner off‑target profiles.

Physicochemical Benchmarking for Oral Bioavailability Prediction

The target compound can serve as a reference point in lipophilicity‑driven ADME optimization studies. Its predicted cLogP of ~5.0–5.5, which is approximately 0.8–1.2 log units higher than the N‑phenyl analog, makes it suitable for evaluating the impact of moderate lipophilicity on Caco‑2 permeability, P‑gp efflux, and metabolic stability in a paired‑compound experimental design [1]. The quantified difference in logP provides a controlled variable for establishing structure‑property relationships that guide the selection of optimal leads for in vivo pharmacokinetic studies [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.